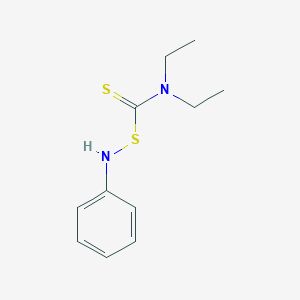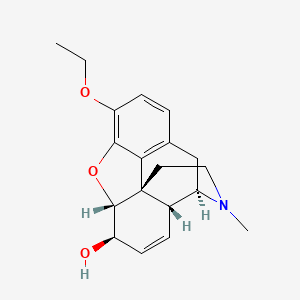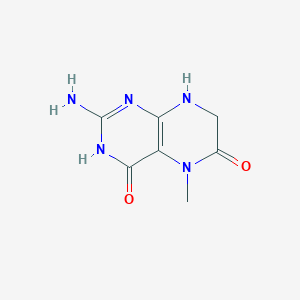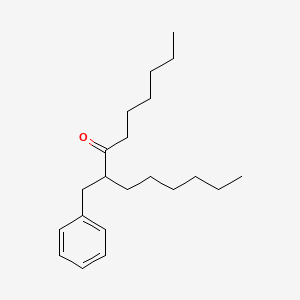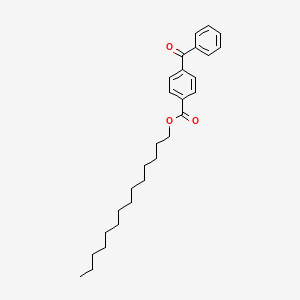
Tetradecyl 4-benzoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl 4-benzoylbenzoate is an organic compound that belongs to the class of benzoylbenzoates It is characterized by a tetradecyl chain attached to the 4-position of the benzoylbenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl 4-benzoylbenzoate typically involves the esterification of 4-benzoylbenzoic acid with tetradecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 4-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-benzoylbenzoic acid.
Reduction: Formation of tetradecyl 4-benzylbenzoate.
Substitution: Formation of various substituted benzoylbenzoates depending on the nucleophile used.
Scientific Research Applications
Tetradecyl 4-benzoylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of tetradecyl 4-benzoylbenzoate involves its interaction with cellular membranes due to its lipophilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can lead to changes in cellular processes, such as signal transduction and ion transport, ultimately influencing cellular function.
Comparison with Similar Compounds
Similar Compounds
- Tetradecyl benzoate
- 4-Benzoylbenzoic acid
- Tetradecyl cinnamate
Uniqueness
Tetradecyl 4-benzoylbenzoate is unique due to the presence of both a long alkyl chain and a benzoylbenzoate moiety. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and potential bioactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
53912-06-4 |
|---|---|
Molecular Formula |
C28H38O3 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
tetradecyl 4-benzoylbenzoate |
InChI |
InChI=1S/C28H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-16-23-31-28(30)26-21-19-25(20-22-26)27(29)24-17-14-13-15-18-24/h13-15,17-22H,2-12,16,23H2,1H3 |
InChI Key |
HOJLPFIXNJASJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)
![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)

